molecular formula C7H9N3O2 B1661470 1-Cyanomethyl-2-nitromethylenepyrrolidine CAS No. 91417-82-2

1-Cyanomethyl-2-nitromethylenepyrrolidine

Cat. No. B1661470
CAS RN: 91417-82-2
M. Wt: 167.17 g/mol
InChI Key: UUBCVVUIZRGQQU-VOTSOKGWSA-N
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Description

1-Cyanomethyl-2-nitromethylenepyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as CNMP and is used in various laboratory experiments to study its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-Cyanomethyl-2-nitromethylenepyrrolidine involves the formation of nitroalkenes, which are known to have potent anti-inflammatory and antioxidant properties. Nitroalkenes react with various cellular targets such as proteins, lipids, and DNA, leading to the modulation of various biological processes. CNMP is also known to activate the Nrf2 pathway, which is responsible for regulating the expression of various antioxidant and detoxification genes.
Biochemical and Physiological Effects:
1-Cyanomethyl-2-nitromethylenepyrrolidine has various biochemical and physiological effects, which make it a potential candidate for the development of new drugs. This compound has been shown to have potent anti-inflammatory and antioxidant properties, which can help in the treatment of various inflammatory diseases such as arthritis, asthma, and colitis. CNMP is also known to have neuroprotective effects and can help in the treatment of various neurological disorders such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-Cyanomethyl-2-nitromethylenepyrrolidine has various advantages and limitations for lab experiments. One of the major advantages of using CNMP is its potent anti-inflammatory and antioxidant properties, which make it an ideal candidate for the development of new drugs. However, the synthesis of CNMP is a complex process, and the yield of the product is dependent on the reaction conditions and the purity of the starting materials. Moreover, the stability of CNMP is also a concern, and it can decompose under certain conditions.

Future Directions

There are various future directions for the study of 1-Cyanomethyl-2-nitromethylenepyrrolidine. One of the major areas of research is the development of new drugs based on the anti-inflammatory and antioxidant properties of CNMP. Researchers are also studying the effects of CNMP on various biological processes such as cell signaling, gene expression, and metabolism. Moreover, the synthesis of new derivatives of CNMP is also an area of active research, which can lead to the development of new drugs with improved properties.
Conclusion:
In conclusion, 1-Cyanomethyl-2-nitromethylenepyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has potent anti-inflammatory and antioxidant properties, which make it an ideal candidate for the development of new drugs. The synthesis of CNMP is a complex process, and the yield of the product is dependent on the reaction conditions and the purity of the starting materials. There are various future directions for the study of CNMP, which can lead to the development of new drugs with improved properties.

Scientific Research Applications

1-Cyanomethyl-2-nitromethylenepyrrolidine is widely used in scientific research to study its mechanism of action and physiological effects. This compound is used as a precursor for the synthesis of various other compounds that have potential applications in the field of medicine and pharmacology. Researchers use CNMP to study the effects of nitroalkenes on various biological processes such as inflammation, oxidative stress, and cell signaling.

properties

IUPAC Name

2-[(2E)-2-(nitromethylidene)pyrrolidin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-3-5-9-4-1-2-7(9)6-10(11)12/h6H,1-2,4-5H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBCVVUIZRGQQU-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C[N+](=O)[O-])N(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\[N+](=O)[O-])/N(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60897074
Record name 2-[(2E)-2-(Nitromethylidene)pyrrolidin-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91417-82-2
Record name 1-Pyrrolideneacetonitrile, 2-(nitromethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091417822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2E)-2-(Nitromethylidene)pyrrolidin-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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